3-Methyl-2-pentyl-1H-indole 3-Methyl-2-pentyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 89188-94-3
VCID: VC13893511
InChI: InChI=1S/C14H19N/c1-3-4-5-9-13-11(2)12-8-6-7-10-14(12)15-13/h6-8,10,15H,3-5,9H2,1-2H3
SMILES:
Molecular Formula: C14H19N
Molecular Weight: 201.31 g/mol

3-Methyl-2-pentyl-1H-indole

CAS No.: 89188-94-3

Cat. No.: VC13893511

Molecular Formula: C14H19N

Molecular Weight: 201.31 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-pentyl-1H-indole - 89188-94-3

Specification

CAS No. 89188-94-3
Molecular Formula C14H19N
Molecular Weight 201.31 g/mol
IUPAC Name 3-methyl-2-pentyl-1H-indole
Standard InChI InChI=1S/C14H19N/c1-3-4-5-9-13-11(2)12-8-6-7-10-14(12)15-13/h6-8,10,15H,3-5,9H2,1-2H3
Standard InChI Key DLAALYCRNAEUQM-UHFFFAOYSA-N
Canonical SMILES CCCCCC1=C(C2=CC=CC=C2N1)C

Introduction

PropertyValue
CAS Number89188-94-3
Molecular FormulaC14H19N\text{C}_{14}\text{H}_{19}\text{N}
Molecular Weight201.31 g/mol
IUPAC Name3-methyl-2-pentyl-1H-indole
XLogP3-AA4.76 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 3-methyl-2-pentyl-1H-indole typically employs the Fischer indole synthesis, a classical method for constructing indole derivatives. This reaction involves the cyclization of a phenylhydrazine derivative with a carbonyl compound under acidic conditions . For example, reacting propiophenone derivatives with appropriately substituted phenylhydrazines yields the indole core, followed by alkylation or acylation to introduce the pentyl and methyl groups .

Alternative methods include:

  • Friedel-Crafts alkylation: Introducing alkyl groups directly to the indole skeleton using Lewis acid catalysts.

  • Transition-metal-catalyzed cross-coupling: Employing palladium or nickel catalysts to attach substituents at specific positions .

Table 2: Comparison of Synthetic Methods for 3-Substituted Indoles

MethodYield (%)Reaction TimeKey Advantage
Fischer indole synthesis65–852–6 hoursHigh regioselectivity
Friedel-Crafts alkylation50–704–8 hoursDirect functionalization
Cross-coupling70–901–3 hoursVersatility in substituents

Structural Characterization

The compound’s structure is confirmed through:

  • 1H^1\text{H} NMR: Peaks corresponding to the aromatic protons (δ 6.8–7.2 ppm), methyl group (δ 1.2–1.4 ppm), and pentyl chain (δ 0.8–1.6 ppm).

  • IR Spectroscopy: Stretching vibrations for N-H (3400 cm1^{-1}) and C=C (1600 cm1^{-1}) bonds .

Applications in Material Science and Agrochemicals

Organic Semiconductors

The conjugated π-system of 3-methyl-2-pentyl-1H-indole enables its use in organic field-effect transistors (OFETs). Its electron-donating substituents enhance charge carrier mobility, achieving values of 0.5–1.2 cm2 ^2/V·s in thin-film configurations .

Pesticide Formulations

The compound’s lipophilic nature improves penetration into insect cuticles. Field trials show 85–90% efficacy against Aphis gossypii (cotton aphid) at 50 ppm concentration .

Future Research Directions

  • Spectral Databasing: Comprehensive NMR, IR, and mass spectrometry profiles to aid in quality control.

  • Toxicology Studies: Acute and chronic toxicity evaluations to assess safety profiles.

  • Structure-Activity Relationships (SAR): Systematic modification of the pentyl and methyl groups to optimize bioactivity.

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